4,4'-(1,14-Tetradecanediyl)dioxydianiline
Overview
Description
4,4’-(1,14-Tetradecanediyl)dioxydianiline is a chemical compound used for experimental and research purposes . It is also known by other synonyms such as 4,4’-(1,14-Tetradecanediyl)dioxydianili and Aniline, 4,4’-(tetradecamethylenedioxy)di- .
Molecular Structure Analysis
The molecular formula of 4,4’-(1,14-Tetradecanediyl)dioxydianiline is C26H40N2O2 . This indicates that it contains 26 carbon atoms, 40 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The molecular weight of the compound is 412.61 .Safety and Hazards
A Material Safety Data Sheet (MSDS) is available for 4,4’-(1,14-Tetradecanediyl)dioxydianiline . This document provides information about the potential hazards of the compound and guidelines for safe handling and use. It’s crucial to refer to this document when working with this compound in a laboratory or industrial setting.
Properties
IUPAC Name |
4-[14-(4-aminophenoxy)tetradecoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O2/c27-23-13-17-25(18-14-23)29-21-11-9-7-5-3-1-2-4-6-8-10-12-22-30-26-19-15-24(28)16-20-26/h13-20H,1-12,21-22,27-28H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOMYSJOJOWJJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCCCCCCCCCCCOC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698515 | |
Record name | 4,4'-[Tetradecane-1,14-diylbis(oxy)]dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5226-89-1 | |
Record name | 4,4'-[Tetradecane-1,14-diylbis(oxy)]dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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